8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine, leading to the formation of 3-halo-2-methylimidazo[1,2-a]pyridinium trihalides . Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve efficient functionalization of the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Metal-free oxidation strategies are often employed to introduce oxygen-containing functional groups.
Reduction Reactions: These reactions typically involve the use of reducing agents to modify the electronic properties of the compound.
Scientific Research Applications
8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds within the imidazo[1,2-a]pyridine family:
6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine: Similar in structure but differs in the position of halogen atoms.
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and fluorine substituents, resulting in different reactivity and applications.
Properties
Molecular Formula |
C8H7BrFN3 |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
8-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H7BrFN3/c1-4-7(11)13-3-5(10)2-6(9)8(13)12-4/h2-3H,11H2,1H3 |
InChI Key |
XRVASXMPKYXNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)Br)F)N |
Origin of Product |
United States |
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